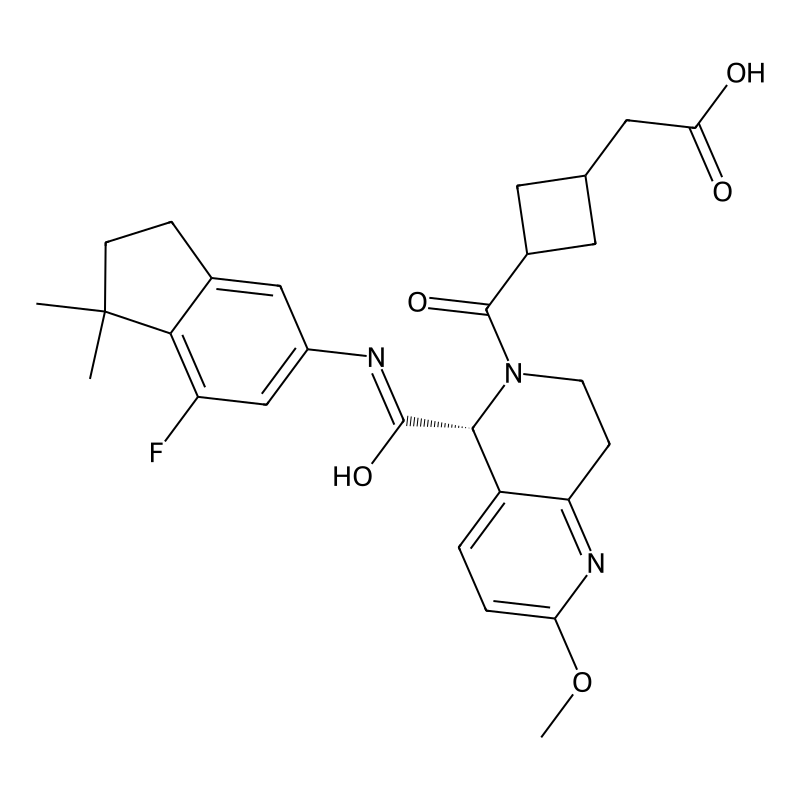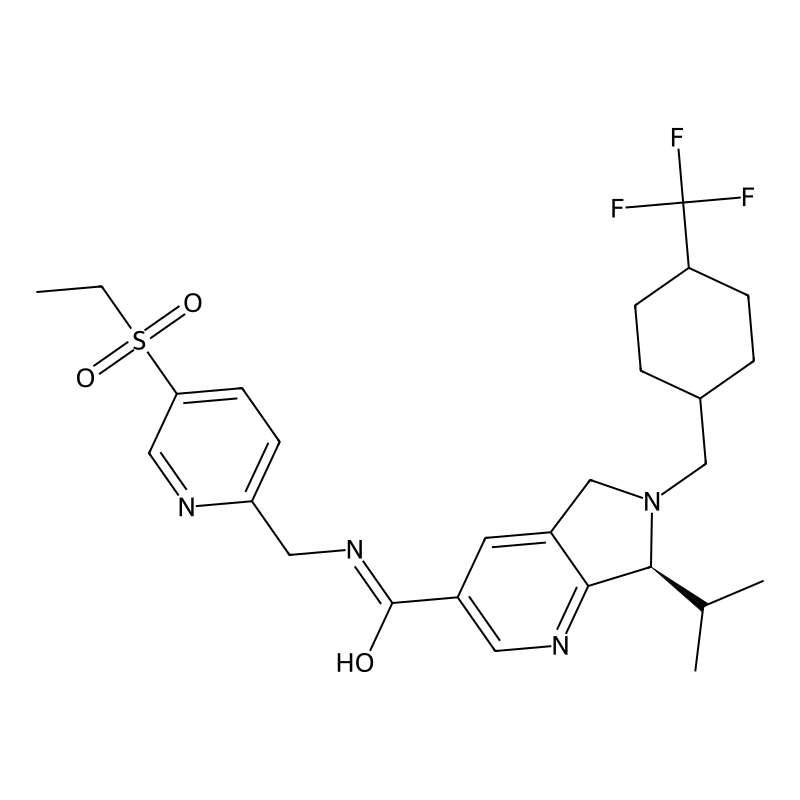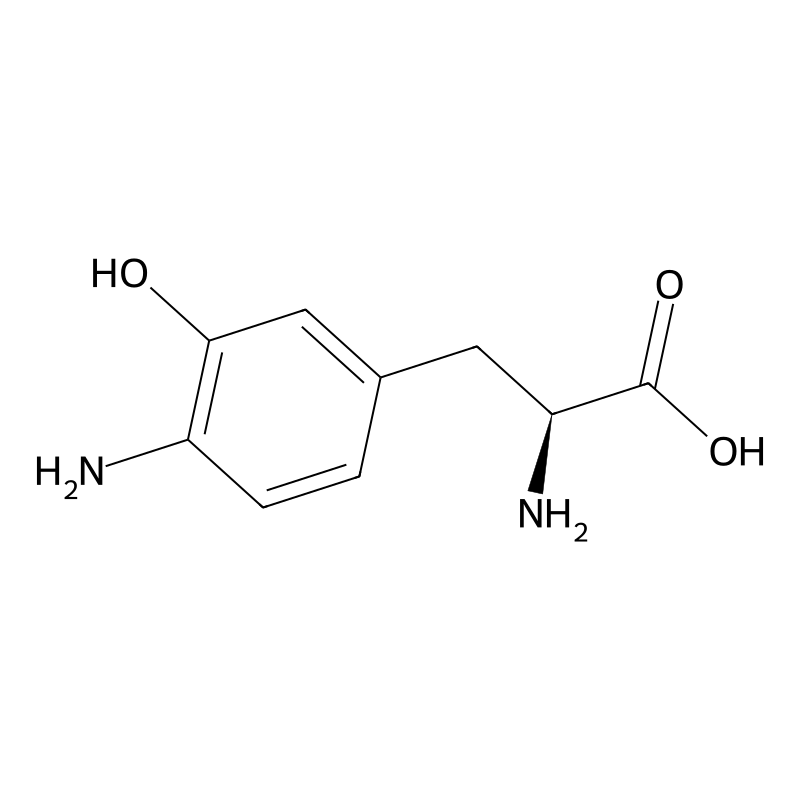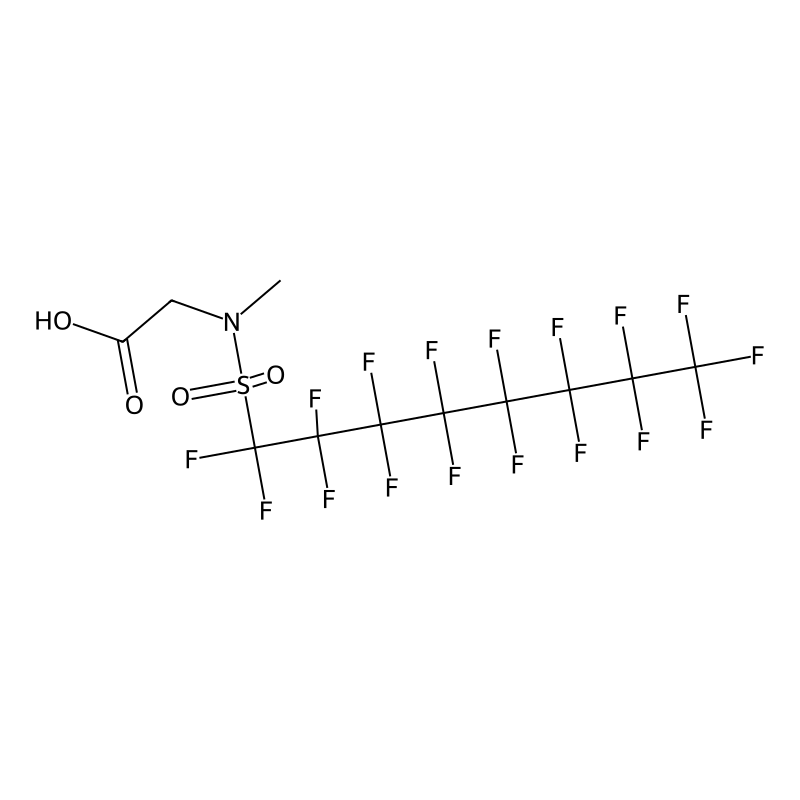5-Methyldecane
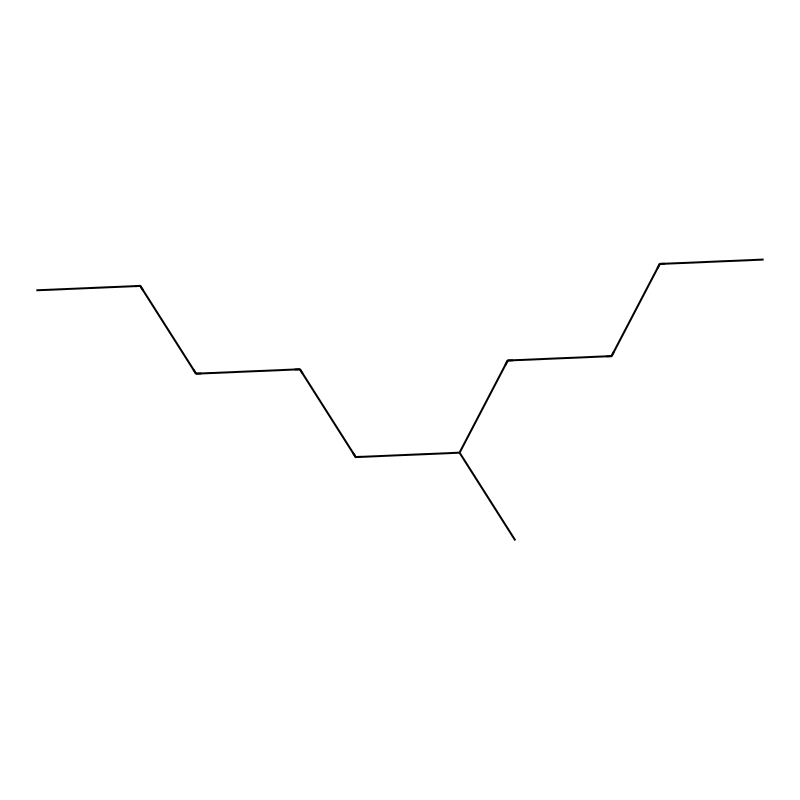
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
5-Methyldecane is an organic compound classified as an alkane, specifically a branched-chain hydrocarbon. Its molecular formula is , and it has a molecular weight of approximately 156.31 g/mol. The compound features a straight-chain decane backbone with a methyl group attached to the fifth carbon atom, which contributes to its unique properties and reactivity. 5-Methyldecane is primarily found in petroleum and natural gas and can be isolated through various chemical processes .
- Combustion: When burned in the presence of oxygen, 5-methyldecane produces carbon dioxide and water, releasing energy. The general reaction can be represented as:
- Halogenation: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, 5-methyldecane can undergo substitution reactions, where hydrogen atoms are replaced by halogen atoms.
- Cracking: Under high temperatures, 5-methyldecane can break down into smaller hydrocarbons, which is a common process in petroleum refining.
These reactions illustrate the compound's reactivity and its utility in various industrial applications .
5-Methyldecane can be synthesized through several methods:
- Alkylation: This method involves the reaction of decane with methyl iodide in the presence of a strong base, resulting in the formation of 5-methyldecane.
- Isomerization: Starting from straight-chain alkanes like undecane, catalytic isomerization can yield branched alkanes including 5-methyldecane.
- Fractional Distillation: This technique can be employed to isolate 5-methyldecane from crude oil or natural gas mixtures based on its boiling point .
Several compounds share structural similarities with 5-methyldecane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Decane | Straight-chain alkane without branching | |
| 2-Methyldecane | Methyl group on the second carbon | |
| 3-Methyldecane | Methyl group on the third carbon | |
| 2,2-Dimethylbutane | Two methyl groups on the second carbon | |
| Nonane | Straight-chain alkane with one less carbon |
Uniqueness of 5-Methyldecane: The specific positioning of the methyl group at the fifth carbon distinguishes it from other similar compounds. This structural feature influences its physical properties such as boiling point and density compared to straight-chain alkanes and other branched alkanes .
Purity
XLogP3
Exact Mass
Appearance
Storage
Use Classification
Dates
2: Ribeiro CA, Pupo AS. Involvement of α1B-adrenoceptors in the anti-immobility effect of imipramine in the tail suspension test. Eur J Pharmacol. 2015 Mar 5;750:39-42. doi: 10.1016/j.ejphar.2015.01.010. Epub 2015 Jan 21. PubMed PMID: 25617795.
3: Cervantes-Durán C, Rocha-González HI, Granados-Soto V. Peripheral and spinal 5-HT receptors participate in the pronociceptive and antinociceptive effects of fluoxetine in rats. Neuroscience. 2013 Nov 12;252:396-409. doi: 10.1016/j.neuroscience.2013.08.022. Epub 2013 Aug 27. PubMed PMID: 23994595.
4: Docherty JR. Yohimbine antagonises α1A- and α1D-adrenoceptor mediated components in addition to the α2A-adrenoceptor component to pressor responses in the pithed rat. Eur J Pharmacol. 2012 Mar 15;679(1-3):90-4. doi: 10.1016/j.ejphar.2012.01.001. Epub 2012 Jan 21. PubMed PMID: 22290390.
5: Martínez-Salas SG, Campos-Peralta JM, Pardo JP, Hernández-Muñoz R, Ibarra M, Tanoue A, Tsujimoto G, Villalobos-Molina R. α(1D)-Adrenoceptor regulates the vasopressor action of α(1A)-adrenoceptor in mesenteric vascular bed of α(1D)-adrenoceptor knockout mice. Auton Autacoid Pharmacol. 2011 Jul-Oct;31(3-4):64-71. doi: 10.1111/j.1474-8673.2011.00468.x. PubMed PMID: 21951586.
6: Fantegrossi WE, Simoneau J, Cohen MS, Zimmerman SM, Henson CM, Rice KC, Woods JH. Interaction of 5-HT2A and 5-HT2C receptors in R(-)-2,5-dimethoxy-4-iodoamphetamine-elicited head twitch behavior in mice. J Pharmacol Exp Ther. 2010 Dec;335(3):728-34. doi: 10.1124/jpet.110.172247. Epub 2010 Sep 21. PubMed PMID: 20858706; PubMed Central PMCID: PMC2993545.
7: Gómez-Zamudio JH, Villalobos-Molina R. Adventitia removal does not modify the alphaID-adrenoceptors response in aorta during hypertension and ageing. Auton Autacoid Pharmacol. 2009 Jul;29(3):117-33. doi: 10.1111/j.1474-8673.2009.00432.x. PubMed PMID: 19566752.
8: Recio P, Orensanz LM, Martínez MP, Navarro-Dorado J, Bustamante S, García-Sacristán A, Prieto D, Hernández M. Noradrenergic vasoconstriction of pig prostatic small arteries. Naunyn Schmiedebergs Arch Pharmacol. 2008 Feb;376(6):397-406. doi: 10.1007/s00210-007-0227-x. Epub 2008 Jan 3. PubMed PMID: 18172615.
9: Martínez-Salas SG, Campos-Peralta JM, Pares-Hipolito J, Gallardo-Ortíz IA, Ibarra M, Villalobos-Molina R. Alpha1A-adrenoceptors predominate in the control of blood pressure in mouse mesenteric vascular bed. Auton Autacoid Pharmacol. 2007 Jul;27(3):137-42. PubMed PMID: 17584443.
10: Parés-Hipólito J, Gómez-Zamudio JH, Gallardo-Ortiz IA, López-Guerrero JJ, Santamaría-Ortiz J, Ibarra M, Villalobos-Molina R. Selective agonists reveal alpha(1A)- and alpha(1B)-adrenoceptor subtypes in caudal artery of the young rat. Auton Autacoid Pharmacol. 2006 Oct;26(4):371-8. PubMed PMID: 16968476.
11: de Andrade CR, Fukada SY, Olivon VC, de Godoy MA, Haddad R, Eberlin MN, Cunha FQ, de Souza HP, Laurindo FR, de Oliveira AM. Alpha1D-adrenoceptor-induced relaxation on rat carotid artery is impaired during the endothelial dysfunction evoked in the early stages of hyperhomocysteinemia. Eur J Pharmacol. 2006 Aug 14;543(1-3):83-91. Epub 2006 Jun 10. PubMed PMID: 16828078.
12: Kelly CR, Sharif NA. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. J Pharmacol Exp Ther. 2006 Jun;317(3):1254-61. Epub 2006 Mar 3. PubMed PMID: 16517693.
13: Zacharia J, Hillier C, Macdonald A. Pharmacological characterization of alpha1-adrenoceptors in mouse isolated femoral small arteries. Eur J Pharmacol. 2004 Oct 25;503(1-3):155-63. PubMed PMID: 15496310.
14: Chen A, Hough CJ, Li H. Serotonin type II receptor activation facilitates synaptic plasticity via N-methyl-D-aspartate-mediated mechanism in the rat basolateral amygdala. Neuroscience. 2003;119(1):53-63. PubMed PMID: 12763068.
15: Cleary L, Vandeputte C, Docherty JR. Investigation of postjunctional alpha1- and alpha2-adrenoceptor subtypes in vas deferens from wild-type and alpha(2A/D)-adrenoceptor knockout mice. Br J Pharmacol. 2003 Mar;138(6):1069-76. PubMed PMID: 12684262; PubMed Central PMCID: PMC1573749.
16: Jarajapu YP, Johnston F, Berry C, Renwick A, McGrath JC, MacDonald A, Hillier C. Functional characterization of alpha1-adrenoceptor subtypes in human subcutaneous resistance arteries. J Pharmacol Exp Ther. 2001 Nov;299(2):729-34. PubMed PMID: 11602687.
17: González-Espinosa C, Romero-Avila MT, Mora-Rodríguez DM, González-Espinosa D, García-Sáinz JA. Molecular cloning and functional expression of the guinea pig alpha(1a)-adrenoceptor. Eur J Pharmacol. 2001 Aug 31;426(3):147-55. PubMed PMID: 11527538.
18: Jarajapu YP, Hillier C, MacDonald A. The alpha(1A)-adrenoceptor subtype mediates contraction in rat femoral resistance arteries. Eur J Pharmacol. 2001 Jun 22;422(1-3):127-35. PubMed PMID: 11430923.
19: Hodges H, Peters S, Gray JA, Hunter AJ. Counteractive effects of a partial (sabcomeline) and a full (RS86) muscarinic receptor agonist on deficits in radial maze performance induced by S-AMPA lesions of the basal forebrain and medial septal area. Behav Brain Res. 1999 Feb 15;99(1):81-92. PubMed PMID: 10512575.
20: O'Neill MF, Sanger GJ. GR46611 potentiates 5-HT1A receptor-mediated locomotor activity in the guinea pig. Eur J Pharmacol. 1999 Apr 9;370(2):85-92. PubMed PMID: 10323255.



